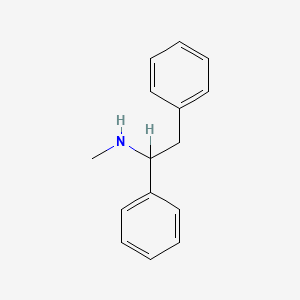

N-methyl-1,2-diphenylethanamine

Description

The study of N-methyl-1,2-diphenylethanamine is situated within the extensive field of synthetic organic chemistry and medicinal chemistry. Its structural characteristics and relationship to other diarylethylamines have made it a subject of interest for various research applications.

The exploration of diarylethylamine structures is not a recent development. Early investigations into this class of compounds date back to the first half of the 20th century. For instance, initial syntheses for compounds like diphenidine (B1206869), a derivative of 1,2-diphenylethanamine, were documented as early as 1924. nih.gov In the early 1940s, researchers such as Tainter and colleagues studied 1,2-diphenylethylamine (B1359920) and its derivatives for their potential to act as central nervous system stimulants. d-nb.info Around the same period, other research groups were exploring this chemical class for potential analgesic effects. d-nb.info These early studies laid the groundwork for future research into the synthesis and potential applications of more complex diarylethylamines. The development of synthetic methods, such as the Leuckart reaction using deoxybenzoin (B349326), provided pathways to these molecules, albeit sometimes with low yields. orgsyn.org The continued interest in this structural motif is driven by the diverse biological activities exhibited by its derivatives.

The 1,2-diarylethylamine framework, of which this compound is a member, is a significant scaffold in medicinal chemistry. This is primarily due to its role as a precursor and structural template for the synthesis of various biologically active molecules. A key area of interest is its use in developing N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govwikipedia.org The parent compound, 1,2-diphenylethylamine, is the foundational structure for a range of NMDA receptor antagonists, including diphenidine and ephenidine. wikipedia.org

The versatility of the this compound scaffold allows for systematic modifications to explore structure-activity relationships (SAR). For example, research into a series of 1-alkyl-2-phenylethylamine derivatives has shown that modifications at the 1-position of the ethylamine (B1201723) chain can significantly influence the compound's affinity for specific receptors, such as the sigma(1) receptor. nih.gov The ability to readily create derivatives and study their interactions with biological targets makes this scaffold a valuable tool in drug discovery and pharmacological research.

Current research involving this compound and related diarylethylamines is multifaceted. One significant area of investigation is the synthesis of novel derivatives with potential therapeutic applications. For example, diarylethylamines are being explored for their neuroprotective effects, with a 1989 European patent highlighting their potential use in treating neurotoxic injuries. www.gov.uk More recent projects are investigating diarylethylamine derivatives for the therapy of treatment-resistant depression, based on their specific mechanism of action at the NMDA receptor. nudz.cz

Another major research trajectory is driven by the emergence of diarylethylamine derivatives as "research chemicals" or "designer drugs". nih.govresearchgate.net This has spurred academic and forensic research into their pharmacology, metabolism, and detection. d-nb.info Studies focus on characterizing the metabolites of compounds like lefetamine (N,N-dimethyl-1,2-diphenylethylamine) to develop reliable methods for their detection in biological samples. Furthermore, the pharmacological profiles of these substances, including their off-target effects on dopamine (B1211576) and norepinephrine (B1679862) reuptake, are being investigated to understand their full range of biological activities. nih.gov

Data Tables

The following tables provide a summary of key data related to this compound and its synthesis.

Table 1: Physicochemical and Spectroscopic Properties of this compound and Related Compounds

| Property | This compound | N-benzylidenemethylamine | N-ethyl-N-methyl-1,2-diphenylethanamine (HCl salt) |

| Molecular Formula | C₁₅H₁₇N | C₈H₉N | C₁₇H₂₁N·HCl |

| Molecular Weight | 211.30 g/mol | 119.16 g/mol | 275.82 g/mol |

| Appearance | Colorless liquid | Colorless liquid | White powder swgdrug.org |

| Boiling Point | 83-90°C / 0.04 mm Hg orgsyn.org | 92-93°C / 34 mm Hg orgsyn.org | Not Determined swgdrug.org |

| Refractive Index (n²⁰D) | 1.5667 orgsyn.org | 1.5528 orgsyn.org | Not Determined |

| ¹H NMR | Data not specified in results | Data not specified in results | Signals doubled due to positional isomers in D₂O with maleic acid swgdrug.org |

| GC/MS Retention Time | Data not specified in results | Data not specified in results | 9.764 min (HP-5MS column) swgdrug.org |

| Melting Point (HCl salt) | 184-186°C orgsyn.org | Not applicable | Not Determined swgdrug.org |

Table 2: Comparison of Synthesis Methods for this compound

| Synthesis Method | Precursors | Reported Yield | Notes |

| Grignard Reaction | N-benzylidenemethylamine, Benzylmagnesium chloride | 91-96% (of the free base) orgsyn.org | A high-yielding method detailed in Organic Syntheses. orgsyn.org |

| Leuckart Reaction | Deoxybenzoin, Methylammonium (B1206745) formate (B1220265) | ~8% orgsyn.org | A classical but less efficient method for this specific compound. orgsyn.org |

| Reductive Amination (via Lithium Aluminum Hydride) | N-carboethoxy-1,2-diphenylethylamine, Lithium aluminum hydride | Not specified, but yields a colorless oil product. prepchem.com | Involves the reduction of a carbamate (B1207046) precursor. prepchem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-16-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMNPHPUCWQGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276099 | |

| Record name | N-methyl-1,2-diphenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-25-5 | |

| Record name | NSC163179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-1,2-diphenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diphenylethyl-N-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N Methyl 1,2 Diphenylethanamine

Grignard Reaction Approaches

Grignard reactions offer a robust method for the formation of carbon-carbon bonds, providing a key strategy for the synthesis of N-methyl-1,2-diphenylethanamine.

Synthesis via N-Benzylidenemethylamine Intermediate

A notable Grignard-based synthesis involves the use of an N-benzylidenemethylamine intermediate. orgsyn.orgnih.gov This method begins with the preparation of benzylmagnesium chloride, a Grignard reagent. This is achieved by reacting benzyl (B1604629) chloride with magnesium metal in anhydrous ether. orgsyn.org

Separately, N-benzylidenemethylamine is prepared, typically through the reaction of benzaldehyde (B42025) and methylamine. orgsyn.org The N-benzylidenemethylamine, dissolved in a suitable solvent like anhydrous ether or benzene (B151609), is then added slowly to the prepared benzylmagnesium chloride. orgsyn.org The reaction mixture is subsequently heated under reflux. This crucial step facilitates the nucleophilic attack of the Grignard reagent on the imine carbon of the N-benzylidenemethylamine, leading to the formation of the N-methyl-1,2-diphenylethylamine backbone. orgsyn.org

Reaction Conditions and Yield Optimization

The efficiency of the Grignard synthesis of this compound is contingent on carefully controlled reaction conditions. The preparation of the benzylmagnesium chloride requires an anhydrous environment to prevent the quenching of the highly reactive Grignard reagent. orgsyn.org The subsequent reaction with N-benzylidenemethylamine is typically carried out at reflux temperature for a period of about two hours to ensure the reaction goes to completion. orgsyn.org

Following the reaction, an acidic workup is necessary. The reaction mixture is cooled and then carefully poured into a mixture of ice and concentrated hydrochloric acid. orgsyn.org This step serves to hydrolyze the magnesium alkoxide intermediate and to protonate the resulting amine, facilitating its separation. The final product, this compound, is typically isolated as its hydrochloride salt, which can be precipitated from an ethereal solution with hydrogen chloride gas, resulting in a high yield of a relatively pure product. orgsyn.org It has been noted that for the preparation of N-methyl-1,2-diphenylethylamine, it is not essential to distill the N-benzylidenemethylamine intermediate; a dried benzene solution can be used directly. orgsyn.org

Reductive Amination Pathways

Reductive amination represents an alternative and widely used strategy for the synthesis of amines, including this compound. This approach involves the conversion of a carbonyl compound to an amine in a single conceptual step.

Preparation from Deoxybenzoin (B349326) via Leuckart Reaction

The Leuckart reaction provides a direct route to this compound from deoxybenzoin. orgsyn.orgwikipedia.org This classic reaction in organic chemistry utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org When deoxybenzoin is heated with methylammonium (B1206745) formate, it undergoes reductive amination to yield this compound. orgsyn.org However, historical data suggests that the yield from this specific application of the Leuckart reaction can be quite low, on the order of 8%. orgsyn.org The reaction generally requires high temperatures, often between 120 and 130 °C. wikipedia.org The mechanism involves the formation of an intermediate iminium ion, which is then reduced by formate. wikipedia.org

Reduction of N-Carboethoxy-1,2-diphenylethylamine

Another reductive pathway to this compound involves the reduction of an amide precursor, specifically N-carboethoxy-1,2-diphenylethylamine. prepchem.com This precursor can be synthesized by reacting 1,2-diphenylethylamine (B1359920) with ethyl chloroformate in the presence of a base like sodium carbonate. prepchem.com

The subsequent reduction of the N-carboethoxy group to a methyl group is a key step. This transformation can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). prepchem.com The reaction mixture is typically heated to reflux for several hours to ensure complete reduction. prepchem.com After the reaction, a careful workup procedure involving the sequential addition of water and sodium hydroxide (B78521) solution is performed to quench the excess reducing agent and precipitate aluminum salts, which can then be removed by filtration. prepchem.com Evaporation of the solvent yields the desired N-methyl-1,2-diphenylethylamine as a colorless oil. prepchem.com

Advanced Stereoselective Synthesis of this compound and Chiral Analogs

The development of stereoselective synthetic methods is crucial for accessing specific enantiomers of chiral molecules like this compound, which is important for applications in medicinal chemistry and materials science.

Recent advancements in organic synthesis have focused on achieving high levels of stereocontrol. While specific, highly detailed stereoselective syntheses for this compound are not extensively documented in the provided results, general principles of asymmetric synthesis can be applied. For instance, chiral catalysts or auxiliaries can be employed in reactions like the Grignard addition or reductive amination to favor the formation of one enantiomer over the other.

Resolution of 1,2-Diphenylethylamine Enantiomers as Precursors

The synthesis of enantiomerically pure this compound often begins with its immediate precursor, 1,2-diphenylethylamine. Since this precursor is typically synthesized as a racemic mixture (an equal mix of both enantiomers), a resolution step is necessary to isolate the desired stereoisomer. The two main strategies for this separation are classical diastereomeric salt crystallization and enzymatic resolution.

Diastereomeric Salt Resolution

This classical chemical method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. youtube.comlibretexts.org This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. youtube.comyoutube.com Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base. youtube.com

Commonly used chiral acids for resolving amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The choice of resolving agent and solvent system is crucial and often requires empirical optimization to achieve efficient separation. For instance, in the resolution of a racemic acid, quinidine (B1679956) was used as the resolving base, and it was found that one diastereomeric salt preferentially crystallized from an aqueous acetonitrile (B52724) solution, while the other crystallized from the remaining mother liquor. nih.gov A similar principle applies to the resolution of racemic amines with chiral acids.

Enzymatic Kinetic Resolution

A more modern and highly selective alternative is enzymatic kinetic resolution. This technique utilizes enzymes, most commonly lipases such as Candida antarctica lipase (B570770) B (CALB), which can selectively acylate one enantiomer of the amine at a much faster rate than the other. researchgate.netnih.gov This leaves one enantiomer as the unreacted amine and the other as an amide, which can then be separated. A key advantage of this method is the high enantioselectivity often achieved under mild reaction conditions. researchgate.net

For the resolution of primary amines, the process can be optimized by carefully selecting the acyl donor and solvent. researchgate.netresearchgate.net For example, in the resolution of 1-phenylethylamine, isopropyl acetate (B1210297) was identified as a suitable acyl donor and toluene (B28343) as the optimal solvent for the Novozym 435 (an immobilized form of CALB) catalyzed reaction. researchgate.net

| Method | Resolving Agent/Enzyme | Typical Substrate | Key Principle | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | (+)-Tartaric Acid | Racemic Amines | Forms diastereomeric salts with different solubilities, allowing separation by crystallization. | youtube.comlibretexts.org |

| Diastereomeric Salt Crystallization | (-)-Mandelic Acid | Racemic Amines | Forms diastereomeric salts with different solubilities. | libretexts.org |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic Amines | Enzyme selectively acylates one enantiomer, allowing separation of the resulting amide from the unreacted amine. | researchgate.netnih.gov |

| Enzymatic Kinetic Resolution | Novozym 435 | 1-Phenylethylamine | High catalytic activity and enantioselectivity in the amidation reaction. | researchgate.net |

Enantioselective Conversion Strategies

Once an enantiomerically pure precursor is obtained, or if starting from a racemate, strategies can be employed to convert it into the target N-methylated product while maintaining or inducing the desired stereochemistry. A powerful approach for this is Dynamic Kinetic Resolution (DKR).

DKR is an advanced form of kinetic resolution that overcomes the 50% theoretical yield limit of a standard kinetic resolution. nih.gov In this process, the enzymatic resolution is combined with an in-situ racemization of the slower-reacting enantiomer of the starting material. organic-chemistry.org This means that the entire racemic starting material can theoretically be converted into a single enantiomer of the product. nih.gov

For the synthesis of this compound, a DKR process would involve the acylation of racemic 1,2-diphenylethylamine using a lipase like CALB in the presence of a racemization catalyst. nih.govorganic-chemistry.org The resulting enantiomerically pure amide can then be isolated and subsequently reduced to the corresponding N-methyl amine using a reducing agent like lithium aluminum hydride, yielding the final product with high enantiomeric purity.

Asymmetric Catalytic Approaches to Chiral Amine Synthesis

Asymmetric catalysis offers a direct route to chiral amines, avoiding the need for resolving racemic mixtures. These methods construct the chiral center using a chiral catalyst, which dictates the stereochemical outcome of the reaction.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

As mentioned above, the combination of a lipase for the resolution step and a metal catalyst for the racemization step is a prime example of a chemoenzymatic catalytic approach. organic-chemistry.org For primary amines, a highly efficient DKR system has been developed using CALB as the enzyme and a ruthenium-based complex, such as Shvo's catalyst, for the racemization of the unreacted amine. nih.govorganic-chemistry.org The reaction is typically an acylation, converting the racemic amine into a single enantiomer of an amide. organic-chemistry.org

The efficiency of this process can be fine-tuned by adjusting parameters such as the choice of acyl donor and catalyst loading. Studies on the DKR of (±)-1-phenylethylamine showed that using alkyl methoxyacetates as acyl donors allowed for lower catalyst loadings compared to isopropyl acetate, achieving high yield and enantiomeric excess. nih.gov

| Catalyst System | Acyl Donor | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CALB + Shvo's Catalyst (Ru) | Isopropyl Acetate | 72% | 97% | nih.gov |

| CALB + Shvo's Catalyst (Ru) | Ethyl Methoxyacetate | 90% | 97% | nih.gov |

| CALB + Shvo's Catalyst (Ru) | Methyl Methoxyacetate | 83% | 98% | nih.gov |

Chiral Auxiliaries and Protecting Group Strategies in Synthesis

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

While not directly documented for this compound synthesis in the provided context, the principles can be illustrated by related chemistries. For example, pseudoephedrine and the closely related pseudoephenamine are effective chiral auxiliaries. They can be converted into amides, and the stereocenters on the auxiliary direct the stereoselective alkylation at the α-position to the carbonyl group. Subsequent removal of the auxiliary yields an enantiomerically enriched product.

Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. These masking groups are known as protecting groups.

In the context of synthesizing this compound, the amine functionality of the 1,2-diphenylethylamine precursor might need to be protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. For instance, in the palladium-catalyzed asymmetric allylic alkylation to create chiral piperazinones, a Boc group is used to protect one of the nitrogen atoms. nih.govrsc.org This Boc group is stable under the reaction conditions but can be readily removed later in the synthesis under acidic conditions. nih.gov Similarly, a Boc group could be used to protect the nitrogen of 1,2-diphenylethylamine while other chemical transformations are performed on the molecule, before a final N-methylation and deprotection sequence.

Chemical Reactivity and Derivatization Pathways of N Methyl 1,2 Diphenylethanamine

Amine Functional Group Transformations

The secondary amine group is the primary site of reactivity in N-methyl-1,2-diphenylethanamine, enabling numerous transformations.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in substitution reactions, most commonly with alkyl halides, to form tertiary amines. A significant application of this reactivity is in the synthesis of N-substituted derivatives, such as piperidines. For instance, the enantiomers of 1-(1,2-diphenylethyl)piperidine can be synthesized from the corresponding enantiomers of 1,2-diphenylethylamine (B1359920) by reaction with 1,5-dibromopentane. researchgate.net This type of reaction, known as N-alkylation, is fundamental in modifying the structure and, consequently, the pharmacological profile of the parent compound. nih.govresearchgate.net

A prominent example is the synthesis of diphenidine (B1206869), or 1-(1,2-diphenylethyl)piperidine (1,2-DEP), a dissociative agent. nih.gov The synthesis involves the reaction of 1,2-diphenylethylamine with a suitable five-carbon dielectrophile, leading to the formation of the piperidine (B6355638) ring through double nucleophilic substitution. researchgate.netnih.gov

Table 1: Nucleophilic Substitution Reaction Example

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| (S)-1,2-diphenylethylamine | 1,5-dibromopentane | (S)-1-(1,2-diphenylethyl)piperidine | N-Alkylation |

The oxidation of amines is a key transformation in organic synthesis. Secondary amines like this compound can be oxidized to form imines or iminium ions. While the direct oxidation to a stable nitrile is not possible from a secondary amine, oxidative processes are crucial for functionalization. Catalytic systems, often employing transition metals like copper or nitroxyl (B88944) radicals such as TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), are effective for the oxidative dehydrogenation of amines. researchgate.netresearchgate.net These methods can selectively oxidize primary amines to either imines or nitriles, and secondary amines to imines. researchgate.net

In the context of N-methylated amines, oxidation can lead to the formation of an iminium ion. This reactive intermediate is susceptible to attack by nucleophiles. For example, in the multicomponent oxidative nitrile thiazolidination (OxNiTha) reaction developed for protein modification, a dimethylamino group is oxidized to an iminium ion, which is then trapped by a cyanide ion to form a nitrile. nih.gov This demonstrates a pathway for the functionalization of N-methyl groups through an initial oxidative step.

This section addresses the formation of this compound, a secondary amine, through reductive pathways. Reductive amination is a widely used method for synthesizing secondary amines. researchgate.netresearchgate.net This typically involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine.

A classic synthesis of this compound involves the reduction of an amide precursor. For example, N-carboethoxy-1,2-diphenylethylamine can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) to yield this compound as a colorless oil. prepchem.com This method is also employed in the synthesis of N-desmethyltriptan metabolites, where an ethyl carbamate (B1207046) derivative is reduced with LiAlH₄ to produce the corresponding N-methyl ethanamine. researchgate.net

Table 2: Synthesis of this compound via Reduction

| Precursor | Reagent | Product | Reaction Type |

|---|

Carbon-Carbon Bond Forming Reactions

The synthesis of the 1,2-diphenylethylamine scaffold itself relies on key carbon-carbon bond-forming reactions.

The core structure of this compound can be constructed through the addition of a carbon nucleophile to an imine. A well-documented procedure involves the reaction of a Grignard reagent with an N-substituted imine. orgsyn.org Specifically, benzylmagnesium chloride acts as the carbon nucleophile, attacking the electrophilic carbon of N-benzylidenemethylamine. The resulting intermediate is then hydrolyzed upon acidic workup to afford N-methyl-1,2-diphenylethylamine. orgsyn.org This reaction creates the crucial carbon-carbon bond between the two phenyl-bearing carbons of the ethylamine (B1201723) backbone.

Table 3: Aminobenzylation Reaction for this compound Synthesis

| Imine | Grignard Reagent | Product |

|---|

This method is highly effective, with reported yields significantly greater than those obtained from the Leuckart reaction using deoxybenzoin (B349326) and methylammonium (B1206745) formate (B1220265). orgsyn.org

Formation of Advanced Molecular Architectures

The 1,2-diarylethylamine framework, of which this compound is a representative example, is a privileged scaffold for constructing advanced molecules with significant biological activity. nih.gov These compounds are recognized as versatile precursors for a range of pharmacologically active agents, including analgesics, antidepressants, and neuroprotective compounds. nih.gov

A primary application is in the development of N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov The structure of 1,2-diphenylethylamines serves as a flexible analog to potent NMDA channel blockers like Phencyclidine (PCP) and MK-801. nih.govresearchgate.net By modifying the core structure—for instance, through the N-alkylation reactions discussed previously to form derivatives like diphenidine—chemists can explore structure-activity relationships (SAR) at the NMDA receptor's PCP binding site. nih.govnih.gov The synthesis of various analogues, including those with different aryl substitutions or dicyclohexyl counterparts, allows for a detailed investigation of the pharmacophore, aiding in the design of new therapeutic agents. nih.govresearchgate.net

Synthesis of N-Heterocyclic Carbene (NHC) Proligands Incorporating this compound Substructures

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and homogeneous catalysis. Their strong σ-donating properties and the ability to form stable metal complexes make them superior alternatives to traditional phosphine (B1218219) ligands in many catalytic applications. The modular nature of NHC synthesis allows for the incorporation of various structural motifs to fine-tune the steric and electronic properties of the resulting metal complexes.

The incorporation of the this compound scaffold into NHC proligands introduces chirality and specific steric bulk, which can be advantageous in asymmetric catalysis. The synthesis of such proligands typically involves a multi-step sequence starting from this compound.

A general synthetic route to chiral NHC proligands involves the reaction of a chiral diamine with glyoxal (B1671930) or a derivative to form a diimine, followed by cyclization and reduction to afford the corresponding imidazolidine (B613845) core. Subsequent N-arylation and deprotonation lead to the formation of the free carbene, which can then be complexed to a metal center. While specific examples detailing the synthesis of NHC proligands directly from this compound are not extensively documented in the provided search results, the general principles of NHC synthesis can be applied.

Newer developments in NHC ligand design have focused on creating chiral ligands for asymmetric catalysis. nih.gov For instance, Enders/Herrmann-type chiral NHC ligands have been successfully applied in palladium-catalyzed intramolecular α-arylations of amides, achieving high enantioselectivity. nih.gov These ligands often feature bulky substituents at the stereogenic centers to maximize the transfer of chiral information. nih.gov

The synthesis of metal-NHC complexes can be achieved through various methods, including the reaction of the free carbene with a suitable metal precursor or via transmetalation from a silver-NHC intermediate. rsc.orgnsf.gov The choice of synthetic method often depends on the stability of the free carbene and the desired metal complex.

Derivatization for Ligand Design in Organometallic Chemistry

The derivatization of this compound is a key strategy for designing ligands with tailored properties for organometallic chemistry. The amine functionality serves as a versatile handle for introducing various coordinating groups, thereby creating bidentate or polydentate ligands. These ligands can then be used to stabilize metal centers and influence the outcome of catalytic reactions.

One common derivatization pathway is the introduction of another donor group, such as a phosphine, an amine, or a thioether, to create a chelating ligand. For example, functionalized NHC ligands containing additional donor atoms have been extensively studied for their unique coordination chemistry and catalytic applications. researchgate.net The presence of a secondary amine in this compound allows for the straightforward synthesis of heteroditopic NHC-amine ligands. rsc.org These ligands can coordinate to a metal center through both the carbene carbon and the amine nitrogen, forming a stable chelate ring.

The synthesis of such ligands often involves the reaction of this compound with a suitable precursor that contains the imidazolium (B1220033) salt moiety and a reactive group for attachment to the amine nitrogen. The resulting proligand can then be deprotonated to generate the free NHC, which can be subsequently complexed to a metal.

The structural features of the resulting metal complexes can be investigated using techniques such as NMR spectroscopy and X-ray crystallography to confirm the coordination mode of the ligand. rsc.org The stability and reactivity of these complexes are often influenced by the nature of the chelate ring and the substituents on the ligand. For example, palladium(II) complexes with heteroditopic NHC-amine ligands have been shown to be resistant to reductive elimination, a common deactivation pathway for such complexes. rsc.org

The modularity of this approach allows for the systematic variation of the ligand structure to optimize its performance in a specific catalytic application. By modifying the substituents on the aromatic rings of the diphenylethylamine backbone or by altering the linker between the amine and the NHC, it is possible to fine-tune the steric and electronic properties of the resulting metal complex.

Amide Formation Reactions

The secondary amine functionality of this compound readily undergoes amide formation reactions with various acylating agents. This reaction is a fundamental transformation in organic synthesis and provides a straightforward method for introducing an acyl group onto the nitrogen atom. The resulting amides can be valuable intermediates for the synthesis of more complex molecules or can themselves be the target products with specific biological or material properties.

The most common method for amide formation is the reaction of the amine with an acyl chloride or an acid anhydride. masterorganicchemistry.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, amides can be synthesized directly from carboxylic acids using a coupling reagent. masterorganicchemistry.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. fishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. fishersci.co.uk This method is particularly useful for the synthesis of peptides and other sensitive molecules as it proceeds under neutral conditions. masterorganicchemistry.com

Another approach involves the use of boronic acid catalysts, which can promote the direct amidation of carboxylic acids and amines at room temperature. organic-chemistry.org This method offers a more environmentally friendly alternative to traditional coupling reagents.

The table below summarizes some common methods for the synthesis of amides from amines.

| Method | Acylating Agent/Reagent | Conditions | Advantages | Disadvantages |

| Acylation | Acyl Chloride/Anhydride | Base (e.g., triethylamine, pyridine) | High yields, mild conditions | Formation of stoichiometric amounts of salt byproduct |

| Coupling Reagents | Carboxylic Acid + DCC, EDC, HATU | Aprotic solvent (e.g., DCM, DMF) | Mild conditions, suitable for sensitive substrates | Formation of urea (B33335) byproduct, potential for racemization |

| Boronic Acid Catalysis | Carboxylic Acid + Boronic Acid Catalyst | Room temperature, molecular sieves | Mild conditions, catalytic | May require specific catalysts for challenging substrates |

| Oxidation of Alkylamines | Oxidizing Agent (e.g., KMnO4) | Varies | Direct conversion | Difficult process, potential for side reactions |

Table 1: Common Methods for Amide Synthesis

The choice of method for the N-acylation of this compound will depend on the specific acyl group to be introduced and the desired reaction conditions. For simple acylations, the use of an acyl chloride is often the most straightforward approach. For more complex or sensitive substrates, a coupling reagent or a catalytic method may be more appropriate.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N-methyl-1,2-diphenylethanamine, providing detailed information about the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the definitive confirmation of the molecular structure of this compound and its analogues. ruc.dkrsc.org The chemical shifts observed in the ¹³C NMR spectrum provide direct evidence of the number of distinct carbon environments within the molecule. For instance, in a related compound, N-methylethanamine, the presence of three different ¹³C NMR chemical shifts confirms three unique carbon atom environments. docbrown.info The ¹H NMR spectrum complements this by revealing the number and connectivity of protons.

In the analysis of this compound, specific signals in the ¹H and ¹³C NMR spectra can be assigned to the N-methyl group, the ethylamine (B1201723) backbone, and the two phenyl rings. The precise chemical shifts and coupling constants are influenced by the electronic environment of each nucleus, allowing for the unambiguous assignment of substituent positions. rsc.orgchemicalbook.com For example, the chemical shift of the N-methyl protons will differ from that of the methylene (B1212753) and methine protons in the ethylamine chain. Similarly, the carbon atoms of the phenyl rings will exhibit distinct signals based on their position relative to the ethylamine substituent. The integration of the proton signals also provides a ratio of the number of protons in different environments, further validating the structural assignment. docbrown.info

Interactive Table 1: Representative ¹H and ¹³C NMR Data for Diphenylethylamine Derivatives

This table presents hypothetical but representative NMR data for this compound, illustrating the expected chemical shifts for key functional groups.

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | Phenyl-H | 7.20-7.40 | Multiplet |

| ¹H | CH (methine) | 4.10-4.30 | Triplet |

| ¹H | CH₂ | 2.90-3.10 | Doublet |

| ¹H | N-CH₃ | 2.45 | Singlet |

| ¹³C | Phenyl-C | 127.0-142.0 | - |

| ¹³C | CH (methine) | 60.0-65.0 | - |

| ¹³C | CH₂ | 45.0-50.0 | - |

| ¹³C | N-CH₃ | 35.0-40.0 | - |

NMR spectroscopy is a powerful tool for analyzing stereoisomers, including diastereomeric mixtures and determining enantiopurity. When this compound exists as a mixture of diastereomers, the distinct spatial arrangement of atoms leads to different magnetic environments for the nuclei in each diastereomer. nih.gov This results in separate sets of NMR signals for each diastereomer, allowing for their identification and quantification. nih.gov

For instance, in a study of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, ¹H NMR was used to differentiate and characterize the individual stereoisomers. nih.gov The chemical shifts of specific protons, particularly those near the chiral centers, will differ between diastereomers. By integrating the corresponding signals, the ratio of the diastereomers in a mixture can be accurately determined.

To assess enantiopurity, chiral derivatizing agents can be employed. These agents react with the enantiomers of this compound to form diastereomeric derivatives. The resulting diastereomers can then be distinguished and quantified by NMR, providing a measure of the enantiomeric excess of the original sample. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nelsonlabs.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, enabling the determination of the elemental formula of this compound. nih.govethz.ch This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. ethz.ch ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, minimizing fragmentation and preserving the molecular ion. nih.govchemrxiv.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation of the parent ion to produce characteristic fragment ions. The fragmentation pattern provides valuable structural information. For example, in the analysis of diphenidine (B1206869) and its isomers, differentiation was possible due to the formation of distinct iminium ions. nih.gov Similarly, for this compound, characteristic fragments would arise from the cleavage of the C-C bond in the ethylamine backbone and the loss of the N-methyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. mmu.ac.uknih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. mmu.ac.uk

The resulting mass spectrum is a fingerprint of the molecule, characterized by a specific pattern of fragment ions and their relative abundances. nist.gov By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed. nelsonlabs.com The retention time from the gas chromatograph provides an additional layer of identification. nelsonlabs.com GC-MS has been successfully used to identify various diphenidine derivatives, demonstrating its utility for the structural elucidation of related compounds. mmu.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for the detection and quantification of compounds in complex matrices, such as biological fluids. nih.govfda.gov.twuliege.be LC separates the components of a mixture based on their interactions with a stationary phase and a liquid mobile phase. nih.gov The separated analytes are then introduced into the mass spectrometer for detection.

The use of tandem mass spectrometry (MS/MS) enhances the selectivity and sensitivity of the analysis. fda.gov.twnih.govresearchgate.net In a typical LC-MS/MS experiment, the first mass spectrometer selects the precursor ion of the target analyte (e.g., the protonated molecule of this compound). This ion is then fragmented in a collision cell, and the second mass spectrometer monitors for specific product ions. nih.gov This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and allows for the accurate quantification of the analyte even at very low concentrations. nih.gov LC-MS/MS methods have been developed for the simultaneous screening of numerous phenethylamine-type substances in urine, highlighting its applicability for the analysis of this compound in complex biological systems. fda.gov.twnih.govresearchgate.net

Interactive Table 2: Summary of Mass Spectrometry Techniques for this compound Analysis

This table summarizes the applications and key features of different mass spectrometry techniques for the analysis of this compound.

| Technique | Ionization Method | Key Application | Information Obtained |

| HR-ESI-MS | Electrospray Ionization (ESI) | Accurate Mass Measurement, Isomer Differentiation | Elemental Formula, Molecular Weight, Fragmentation Pattern |

| GC-MS | Electron Ionization (EI) | Structural Identification in Volatile Samples | Mass Spectrum (Fingerprint), Retention Time |

| LC-MS/MS | Electrospray Ionization (ESI) | Quantification in Complex Matrices | Precursor/Product Ion Transitions, Retention Time |

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Crucially, for chiral molecules such as this compound, X-ray crystallography can be employed to determine the absolute stereochemistry of a specific enantiomer, a critical aspect for understanding its pharmacological and toxicological properties.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When the wavelength of the X-rays is near the absorption edge of a heavier atom in the crystal, the scattering factor of that atom becomes a complex number. This results in small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. By analyzing these differences, the absolute arrangement of atoms in space can be established. This is often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer.

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), specific single-crystal X-ray diffraction data for this compound, including detailed bond lengths, bond angles, and torsion angles for either of its enantiomers, is not publicly available in the referenced scientific literature. While the principles of the technique are well-established and have been applied to countless organic molecules, a dedicated crystallographic study on this particular compound has not been reported.

Therefore, the creation of a data table with specific crystallographic parameters for this compound is not possible at this time. The following table illustrates the type of data that would be generated from such an analysis, using hypothetical values for demonstration purposes.

Interactive Data Table: Hypothetical Crystallographic Data for (1R,2S)-N-methyl-1,2-diphenylethanamine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.876 |

| c (Å) | 12.456 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 713.4 |

| Z | 2 |

| Flack Parameter | 0.02(3) |

Computational and Theoretical Chemistry of N Methyl 1,2 Diphenylethanamine

Quantum Mechanical Studies for Reaction Mechanism Elucidation

Quantum mechanical calculations are instrumental in understanding the intricate details of chemical reactions at a molecular level. For N-methyl-1,2-diphenylethanamine, these studies can elucidate reaction pathways, transition states, and the influence of catalysts.

Density Functional Theory (DFT) in Catalytic Processes

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of catalytic reactions involving chiral amines like this compound. DFT studies on the closely related 1,2-diphenylethylenediamine have demonstrated how this class of compounds can be used as chiral ligands in asymmetric catalysis. These theoretical investigations have been crucial in understanding the formation of active catalytic species and the stereoselectivity of reactions. For example, DFT calculations have been employed to explore the mechanism of the Noyori-type asymmetric hydrogenation of aromatic ketones, where chiral diamine-metal complexes are used.

In one such study focusing on a ruthenium catalyst with a chiral diamine ligand, DFT was used to model the catalytic cycle. The calculations revealed the structures of the intermediates and transition states, providing a detailed picture of the hydride transfer step that determines the stereochemical outcome of the reaction. These theoretical models have shown good agreement with experimental observations, confirming the predictive power of DFT in this area. While research specifically on this compound as a catalyst is not as widespread, the principles derived from studies on similar molecules are directly applicable.

Ab Initio Calculations for Molecular Properties and Conformational Barriers

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate data on molecular properties and conformational energy landscapes. For this compound, these methods can be used to determine rotational barriers around the C-C and C-N bonds, as well as the energy differences between various staggered and eclipsed conformations.

Studies on related phenethylamines have utilized ab initio methods to map out the potential energy surface. These calculations have shown that the conformational preferences are governed by a delicate balance of steric and electronic effects. For this compound, the presence of the two phenyl groups and the N-methyl group leads to a complex conformational landscape with multiple local minima. The determination of the global minimum energy conformation is crucial for understanding its chemical behavior.

Conformational Analysis and Stereochemical Modeling

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis and stereochemical modeling provide the tools to explore the spatial arrangements of the atoms and predict the most stable conformers.

Investigation of N-Methyl Inversion and Conformational Flexibility

The conformational flexibility of this compound is a key feature that influences its interaction with other molecules. This flexibility arises from rotations around the single bonds and the inversion of the nitrogen atom. The nitrogen inversion barrier in N-methylated amines is a well-studied phenomenon. Computational studies on similar amines have shown that this barrier is typically in the range of 4-6 kcal/mol, a value that is low enough for rapid inversion at room temperature.

The interplay between N-methyl inversion and the rotation around the C-N bond adds another layer of complexity to the conformational analysis. Theoretical models can map out the potential energy surface associated with these motions, identifying the lowest energy pathways for interconversion between different conformers. The relative orientations of the phenyl groups, which can adopt gauche or anti arrangements with respect to each other, further contribute to the conformational diversity of the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, theoretical calculations can predict its nuclear magnetic resonance (NMR) chemical shifts and coupling constants.

Applications of N Methyl 1,2 Diphenylethanamine in Catalysis and Asymmetric Synthesis

The chiral backbone of 1,2-diphenylethylamine (B1359920) and its derivatives, such as N-methyl-1,2-diphenylethanamine, serves as a fundamental building block in the development of sophisticated ligands for asymmetric catalysis. The inherent stereochemistry of this scaffold allows for effective chirality transfer in a variety of metal-catalyzed reactions, making it a valuable tool for the synthesis of enantiomerically enriched compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-methyl-1,2-diphenylethanamine often relies on methods that employ harsh reagents and generate significant waste. For instance, a classical approach involves the reduction of N-carboethoxy-1,2-diphenylethylamine using lithium aluminum hydride prepchem.com. While effective, this method utilizes a pyrophoric reagent and requires stringent anhydrous conditions. Another established route is the reaction of N-benzylidenemethylamine with a benzylmagnesium chloride Grignard reagent, followed by acidic workup.

The future of this compound synthesis lies in the adoption of greener and more sustainable methodologies. A promising area of research is the use of heterogeneous catalysis. For example, carbon-supported ruthenium nanoparticles (Ru/C) have been reported as effective catalysts for the N-dimethylation of various functional amines using formaldehyde (B43269) as the carbon source nih.gov. This method offers operational simplicity and high turnover numbers, presenting a more sustainable alternative to traditional methylation techniques nih.gov.

Biocatalysis represents another frontier for the sustainable synthesis of N-methylated amines. Engineered and natural methyltransferases are being explored for the regioselective N-methylation of various heterocyclic compounds nih.gov. The application of such enzymatic systems to the synthesis of this compound could offer high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. Furthermore, microfluidic biocatalysis systems are being developed for the synthesis of N-substituted benzimidazole (B57391) derivatives, showcasing the potential of continuous-flow processes in enzymatic reactions mdpi.com.

Flow chemistry is also poised to revolutionize the synthesis of N-alkylated amines. The use of electrochemical flow cells for the methoxylation of N-formylpiperidine, a precursor for N-methylpiperidines, demonstrates a scalable and efficient approach that could be adapted for the synthesis of this compound and its derivatives mdpi.com.

| Synthetic Route | Key Features | Sustainability Aspects |

| Classical Methods | Use of strong reducing agents (e.g., LiAlH4) or Grignard reagents. | Generates stoichiometric waste, often requires harsh reaction conditions. |

| Heterogeneous Catalysis | Employs reusable catalysts like Ru/C for N-methylation. nih.gov | Catalyst recyclability, milder reaction conditions, reduced waste. |

| Biocatalysis | Utilizes enzymes like methyltransferases for selective methylation. nih.gov | High selectivity, biodegradable catalysts, aqueous reaction media, mild conditions. |

| Flow Chemistry | Continuous processing in microreactors, often coupled with electrochemistry. mdpi.com | Enhanced safety, precise control over reaction parameters, potential for automation and scalability. |

Exploration of Undiscovered Derivatization Pathways

The derivatization of this compound is a key strategy for modulating its chemical and physical properties, leading to new applications. While N-alkylation and N-acylation are common transformations, future research is expected to delve into more complex and novel derivatization pathways.

The functionalization of the amine group can extend beyond simple alkylation. The development of methods for N-functionalization using functional aldehydes with nanoparticle catalysts opens up possibilities for introducing a wide array of chemical moieties onto the nitrogen atom nih.gov. This could include the attachment of fluorophores for imaging applications or polymerizable groups for materials science.

Furthermore, the synthesis of derivatives is not limited to the nitrogen atom. The aromatic rings of the diphenylethylamine scaffold present opportunities for electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can fine-tune the electronic and steric properties of the molecule. The synthesis of various phenylethylamine derivatives has been explored in the context of medicinal chemistry, providing a foundation for further structural modifications researchgate.netnih.gov.

The exploration of multicomponent reactions involving this compound could lead to the rapid assembly of complex molecular architectures. For instance, the rhodium-catalyzed [5 + 2 + 1]-multicomponent-cycloaddition reaction highlights the power of transition metal catalysis in constructing intricate ring systems researchgate.net. Applying similar strategies to this compound or its derivatives could unlock novel chemical space.

| Derivatization Strategy | Potential Outcome | Research Focus |

| Advanced N-Functionalization | Introduction of diverse functional groups (e.g., fluorophores, polymers). nih.gov | Development of selective and efficient catalytic methods for N-functionalization. |

| Aromatic Ring Functionalization | Tuning of electronic and steric properties for specific applications. | Exploration of regioselective electrophilic substitution and cross-coupling reactions. |

| Multicomponent Reactions | Rapid generation of molecular complexity and novel scaffolds. researchgate.net | Design of new multicomponent reactions involving the 1,2-diphenylethylamine (B1359920) core. |

| Synthesis of Chiral Analogs | Access to enantiopure derivatives for asymmetric catalysis and chiral recognition. researchgate.netacs.org | Development of stereoselective synthetic routes and resolution techniques. |

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of catalysts nih.govmdpi.com. The application of advanced computational models to this compound and its derivatives holds immense potential for accelerating discovery.

Density Functional Theory (DFT) can be employed to study the conformational landscape of this compound and its interactions with other molecules researchgate.netnih.gov. Understanding the preferred conformations is crucial for designing derivatives with specific binding properties, for example, in the context of ligand design for catalysis. Computational studies can also predict the reactivity of different sites within the molecule, guiding synthetic efforts towards desired products.

In the realm of catalyst design, computational methods can be used to predict the catalytic activity and selectivity of metal complexes bearing this compound-based ligands mdpi.comresearchgate.netnih.gov. By calculating the energies of transition states and reaction intermediates, researchers can gain insights into the reaction mechanism and identify the factors that control the outcome of a catalytic reaction. This knowledge can then be used to design more efficient and selective catalysts. For example, machine learning algorithms are being used to predict the catalytic activities of α-diimino nickel complexes in ethylene (B1197577) polymerization based on a set of molecular descriptors mdpi.com. A similar approach could be applied to catalysts featuring ligands derived from this compound.

| Computational Method | Application to this compound | Potential Impact |

| Density Functional Theory (DFT) | Conformational analysis, prediction of reactivity, and elucidation of reaction mechanisms. researchgate.netnih.gov | Rational design of derivatives with specific properties and understanding of reaction pathways. |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Correlation of molecular structure with catalytic performance. | Predictive models for catalyst screening and optimization. |

| Machine Learning | Prediction of catalytic activity and selectivity based on large datasets of molecular descriptors. mdpi.com | Accelerated discovery of new and improved catalysts. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of ligands and catalysts in solution. | Understanding of solvent effects and catalyst stability. |

Expansion of this compound Based Ligands in Diverse Catalytic Applications

Chiral ligands are at the heart of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds nih.govrsc.orgtcichemicals.com. The chiral backbone of 1,2-diphenylethylamine makes it an attractive scaffold for the design of new ligands for a wide range of catalytic applications researchgate.netnih.gov. While the parent this compound is not chiral, its derivatives bearing substituents on the ethylamine (B1201723) backbone can be.

Rhodium complexes, in particular, have shown great promise when combined with chiral ligands derived from 1,2-diphenylethylamine. For example, rhodium catalysts have been successfully employed in the intramolecular hydroamination of unactivated alkenes, a challenging transformation that can be used to synthesize cyclic amines nih.gov. The development of new this compound-based ligands could lead to rhodium catalysts with improved activity and selectivity for this and other important reactions, such as asymmetric hydrogenation and hydroformylation researchgate.netcsic.es.

Nickel complexes are also a promising area for the application of these ligands. Chiral nickel(II) complexes bearing α-diimine ligands with bulky sec-phenethyl groups have been shown to be highly active for the polymerization of ethylene, producing branched polyethylene (B3416737) researchgate.net. The incorporation of this compound-derived moieties into ligand frameworks could lead to new nickel catalysts with unique polymerization properties.

The versatility of the this compound scaffold allows for the synthesis of a wide variety of ligand architectures, including bidentate, tridentate, and even tetradentate ligands. This modularity enables the fine-tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for achieving high levels of catalytic activity and stereocontrol researchgate.net.

| Metal | Catalytic Application | Ligand Design Strategy |

| Rhodium | Asymmetric hydrogenation, hydroamination, hydroformylation. nih.govresearchgate.netcsic.es | Development of chiral, bidentate, and tridentate ligands with tunable steric and electronic properties. |

| Nickel | Ethylene and styrene (B11656) polymerization. researchgate.net | Incorporation of bulky and chiral N-aryl substituents to control polymer microstructure. |

| Palladium | Cross-coupling reactions, amination reactions. | Design of electron-rich and sterically demanding ligands to promote challenging C-N and C-C bond formations. |

| Copper | Asymmetric alkylation, cycloaddition reactions. nih.gov | Synthesis of N,N'-dioxide and other chelating ligands for stereoselective transformations. |

Q & A

Q. What are the standard synthetic routes for N-methyl-1,2-diphenylethanamine, and how can reaction conditions be optimized for yield?

Methodological Answer: A common approach involves reductive amination of benzyl derivatives or alkylation of primary amines. For example, describes a reaction using N-methyl-1,2-phenylenediamine dihydrochloride with glycolic acid under controlled conditions (60 mmol scale, aqueous solution). Optimization includes:

- Catalyst selection : Use of asymmetric catalysts like amine-thiourea (as in ) for stereoselective synthesis.

- Temperature control : Maintain 60–80°C to avoid side reactions.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures.

Yield improvements (≥70%) are achieved by monitoring reaction progress via TLC and adjusting stoichiometric ratios .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- GC-MS : Use an Agilent HP-5MS column (30 m × 0.25 mm, 0.25 µm film) with electron ionization (EI) at 70 eV. Key fragments for this compound include m/z 225 (molecular ion) and 105 (benzyl fragment) (based on Ephenidine analogs in ).

- Elemental Analysis : Confirm C, H, N composition (e.g., C16H19N requires C 85.28%, H 8.50%, N 6.22%) using a Vario Micro CHN analyzer .

- NMR : ¹H NMR (400 MHz, CDCl₃) should show signals for methylamine (δ 2.2–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste services (e.g., for hydrochloride salts, as in ) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral this compound derivatives?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Monitor enantiomer ratios via UV detection at 254 nm.

- Diastereomeric salt formation : React racemic mixtures with (R)- or (S)-mandelic acid in ethanol, followed by fractional crystallization (adapted from L-1-phenylethylamine resolution in ).

- Catalytic asymmetric synthesis : Employ amine-thiourea catalysts (e.g., from ) to directly synthesize enantiopure products (>90% ee) .

Q. How should contradictory analytical data (e.g., GC-MS vs. NMR) be resolved?

Methodological Answer:

- Cross-validation : Re-run samples under standardized conditions (e.g., ’s GC-MS parameters) and compare with NMR integration ratios.

- Impurity profiling : Use HPLC-PDA to detect trace byproducts (e.g., N-ethyl analogs from incomplete methylation).

- Reference standards : Synthesize and characterize known impurities (e.g., N,N-dimethyl variants) for spiking experiments .

Q. What in vitro models are suitable for studying metabolic pathways?

Methodological Answer:

- Liver microsomes : Incubate with rat/human microsomal fractions (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quench with acetonitrile and analyze metabolites via LC-QTOF-MS.

- CYP450 inhibition assays : Screen for interactions using fluorogenic substrates (e.g., CYP2D6) to assess competitive inhibition (IC₅₀ values).

- Stability testing : Monitor degradation in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.